Kinase Selectivity: Branebrutinib Demonstrates >5,000-Fold Selectivity Over Non-Tec Kinases vs. Broader Inhibition by Ibrutinib
Branebrutinib exhibits >5,000-fold selectivity for BTK over a panel of 240 kinases outside the Tec family [1][2]. In contrast, ibrutinib inhibits multiple kinases beyond BTK, including ITK, EGFR, HER2, and HER4, due to its broader cysteine targeting [2]. Acalabrutinib, while more selective than ibrutinib, has been reported to inhibit >65% of kinases tested at 1 µM in KINOMEscan assays [3].
| Evidence Dimension | Kinase selectivity (fold-selectivity over non-Tec kinases) |
|---|---|
| Target Compound Data | >5,000-fold selective over 240 kinases outside Tec family; 9- to 1,010-fold selective within Tec family |
| Comparator Or Baseline | Ibrutinib: inhibits ITK, EGFR, HER2, HER4; Acalabrutinib: >65% of kinases inhibited at 1 µM |
| Quantified Difference | Branebrutinib shows >5,000-fold selectivity vs. ibrutinib's broad inhibition of multiple kinase families |
| Conditions | 240-kinase panel screening (branebrutinib); KINOMEscan assay at 1 µM (acalabrutinib) |
Why This Matters
Higher selectivity reduces off-target kinase inhibition, which is associated with adverse events such as atrial fibrillation, bleeding, and diarrhea commonly observed with first-generation BTK inhibitors.
- [1] Watterson SH, Liu Q, Beaudoin Bertrand M, Batt DG, Li L, Pattoli MA, et al. Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK). J Med Chem. 2019;62(7):3228-3250. View Source
- [2] Byrd JC, Harrington B, O'Brien S, et al. Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia. N Engl J Med. 2016;374(4):323-332. View Source
- [3] CALQUENCE (acalabrutinib) [prescribing information]. AstraZeneca Pharmaceuticals LP; 2019. View Source
